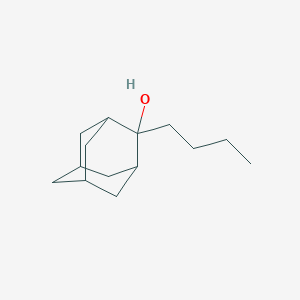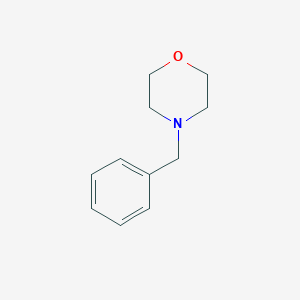
2-Butyl-2-adamantanol
Overview
Description
2-Butyl-2-adamantanol is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies :
- Fry and Saba (1982) discussed the synthesis of 2-tert-butyladamantane from precursors including 2-Butyl-2-adamantanol, highlighting the cationic shifts in the adamantyl group under specific conditions (Fry & Saba, 1982).
- Spiniello and White (2003) reported on X-ray structural studies of 2-adamantanol derivatives, applying the variable oxygen probe to assess the sigma-donor ability of C-H and C-C bonds (Spiniello & White, 2003).
- Hájek et al. (1977) explored the use of lanthanide shift reagents for determining the alkyl conformation in various 2-alkyl-2-adamantanols, including this compound (Hájek et al., 1977).
Catalytic Synthesis :
- Okuhara, Chen, and Matsuda (2000) investigated the catalytic synthesis of N-alkylacrylamides from acrylonitrile and alcohols, including 1-adamantanol, using solid acids (Okuhara et al., 2000).
Photocatalytic Oxidation :
- Ohno, Mitsui, and Matsumura (2003) studied the photocatalyzed oxidation of adamantane using TiO2 powders, yielding products like 2-adamantanol (Ohno et al., 2003).
Organic Synthesis :
- Kalir and Balderman (2003) described the synthesis of 2-phenyl-2-adamantanamine hydrochloride, using 2-phenyl-2-adamantanol as a reactant, which is structurally related to this compound (Kalir & Balderman, 2003).
Reactions with Alcohols :
- Kawanisi, Arimatsu, Yamaguchi, and Kimoto (1972) observed that upon heating in hexamethylphosphoric triamide, 2-adamantanol afforded 2-adamantyl tetramethylphosphorodiamidate, indicating a novel reaction type (Kawanisi et al., 1972).
Carbonium Ions Studies :
- Prakash et al. (1992) investigated the carbon-13 NMR spectroscopic study of various adamantyl cations, including 2-butyl-substituted variants, revealing insights into the stabilization effects and electronic structures (Prakash et al., 1992).
Solvolysis Studies :
- Okazaki, Itō, and Kitagawa (2015) conducted solvolysis studies of 2-adamantyl p-toluenesulfonate in an ionic liquid, providing insights into the reaction mechanisms and solvolytic pathways (Okazaki et al., 2015).
Future Directions
Adamantane derivatives, such as 2-Butyl-2-adamantanol, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The future directions of research could involve exploring these applications further.
Properties
IUPAC Name |
2-butyladamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-3-4-14(15)12-6-10-5-11(8-12)9-13(14)7-10/h10-13,15H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRAOOXXPGRCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2CC3CC(C2)CC1C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504857 | |
| Record name | 2-Butyltricyclo[3.3.1.1~3,7~]decan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14451-86-6 | |
| Record name | 2-Butyltricyclo[3.3.1.13,7]decan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14451-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyltricyclo[3.3.1.1~3,7~]decan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a butyl group in 2-Butyl-2-adamantanol impact its structural analysis using lanthanide shift reagents?
A1: The study [] demonstrates that the presence of alkyl groups, like the butyl group in this compound, influences the effectiveness of lanthanide shift reagents in determining alkyl conformation. This is because the alkyl group affects the preferred position of the lanthanide atom when it complexes with the molecule. The researchers observed this effect when comparing 2-adamantanol to a series of 2-alkyl-2-adamantanols, including the 2-butyl derivative. While lanthanide shift reagents can provide insight into the conformational preferences, the study suggests their limitations for quantitative analysis, particularly with larger substituents like the butyl group.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)


![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)
